Water Solubility of 3-Methyl-4-hydroxypyridine vs. Unsubstituted 4-Hydroxypyridine: A Key Formulation and Reaction Parameter
The water solubility of 3-Methyl-4-hydroxypyridine is 14 g/L at 25°C . In contrast, unsubstituted 4-hydroxypyridine exhibits substantially higher water solubility of approximately 50 g/L at 20°C [1]. The introduction of the 3-methyl group reduces aqueous solubility by approximately 72% relative to the unsubstituted analog. This differentiation is critical for selecting reaction media, extraction protocols, and formulation strategies.
| Evidence Dimension | Water solubility |
|---|---|
| Target Compound Data | 14 g/L at 25°C |
| Comparator Or Baseline | 4-Hydroxypyridine: approximately 50 g/L at 20°C |
| Quantified Difference | Approximately 3.6-fold lower (72% reduction) relative to unsubstituted analog |
| Conditions | Aqueous solubility measured at ambient temperature (20-25°C) |
Why This Matters
For procurement decisions, this solubility difference directly impacts reaction medium selection, extraction efficiency, and formulation development; users requiring lower aqueous solubility for organic-phase reactions or specific partitioning behavior should prioritize the 3-methyl-substituted compound over unsubstituted 4-hydroxypyridine.
- [1] PubChem. (2025). 4-Hydroxypyridine (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxypyridine View Source
